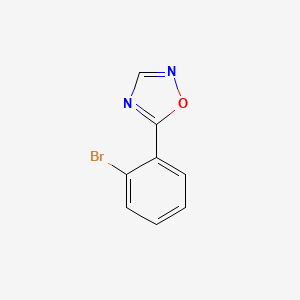

5-(2-Bromophenyl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWHRLJFQJMTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 5-(2-Bromophenyl)-1,2,4-oxadiazole and its derivatives

An In-Depth Technical Guide to the Synthesis of 5-(2-Bromophenyl)-1,2,4-oxadiazole and Its Derivatives for Drug Discovery Applications

Abstract

The 1,2,4-oxadiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, valued for its role as a metabolically robust bioisostere for amide and ester functionalities.[1][2] This guide provides a comprehensive technical overview of the . The strategic inclusion of the 2-bromophenyl group serves as a versatile synthetic handle, enabling extensive downstream derivatization through modern cross-coupling methodologies, thereby facilitating the rapid generation of diverse compound libraries for drug discovery programs. We will detail the predominant synthetic pathway, which involves the coupling of substituted amidoximes with 2-bromobenzoyl chloride, followed by a cyclodehydration step. This document provides field-proven protocols, mechanistic insights, and characterization data to support researchers in the synthesis and application of this valuable chemical scaffold.

Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery

Significance and Pharmacological Profile

Five-membered nitrogen- and oxygen-containing heterocycles are privileged structures in pharmacology.[1] Among them, the 1,2,4-oxadiazole ring has garnered significant attention due to its unique physicochemical properties.[1][3] It is frequently employed by medicinal chemists as a bioisosteric replacement for esters and amides, offering improved metabolic stability and pharmacokinetic profiles by resisting enzymatic hydrolysis.[2][4] Compounds incorporating this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][5][6]

The Role of the 2-Bromophenyl Substituent

The strategic placement of a bromine atom on one of the aryl substituents transforms the 1,2,4-oxadiazole core into a powerful platform for analogue synthesis. The 2-bromophenyl moiety is not merely a space-filling group; it is an active participant in molecular design. The carbon-bromine bond is a prime site for post-synthesis modification via transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions. This allows for the late-stage introduction of diverse chemical functionalities, providing an efficient route to explore the structure-activity relationship (SAR) and optimize lead compounds.[7]

Core Synthetic Strategy: Retrosynthesis and Mechanistic Overview

Retrosynthetic Analysis and Chosen Pathway

The most reliable and versatile method for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring involves the condensation of an amidoxime with an activated carboxylic acid derivative, followed by cyclization.[8][9][10] For the synthesis of the target scaffold, this compound, the key disconnection is between the C5-position of the oxadiazole ring and the carbonyl carbon of the acylating agent. This leads to two primary precursors: an appropriate amidoxime (which will form the N-C-N fragment and the 3-substituent) and 2-bromobenzoyl chloride (which will provide the O-C fragment and the 5-substituent).

Caption: Retrosynthetic analysis of the this compound scaffold.

General Reaction Mechanism

The synthesis is a two-stage process, which can often be performed in a one-pot fashion.[9][11][12]

-

O-Acylation: The amidoxime, a nucleophilic species, attacks the electrophilic carbonyl carbon of the acyl chloride (2-bromobenzoyl chloride). This forms an O-acyl amidoxime intermediate. This step is typically fast and is often conducted at low temperatures in the presence of a base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.[10]

-

Cyclodehydration: The O-acyl amidoxime intermediate undergoes intramolecular cyclization with the elimination of a water molecule to form the stable aromatic 1,2,4-oxadiazole ring. This step is the most challenging and is usually promoted by heating (thermal cyclization) or by using a base or catalyst, such as tetrabutylammonium fluoride (TBAF), in an aprotic solvent.[11][13]

Caption: General two-stage mechanism for 1,2,4-oxadiazole synthesis.

Preparation of Key Starting Materials

The success of the synthesis relies on the quality of the starting materials.

Synthesis of 2-Bromobenzoyl Chloride

This key electrophile is readily prepared from its corresponding carboxylic acid.

-

Principle: 2-Bromobenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), to convert the carboxylic acid into the more reactive acyl chloride.[14][15] The reaction is typically performed in an inert solvent or using the chlorinating agent in excess.

Protocol: Preparation of 2-Bromobenzoyl Chloride [14]

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzoic acid (0.25 mol).

-

Add 1,2-dichloroethane (200 ml) as the solvent.

-

Slowly add phosphorus trichloride (0.10 mol) dissolved in 1,2-dichloroethane (100 ml) to the mixture.

-

Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by TLC or by the cessation of HCl gas evolution.

-

After completion, allow the mixture to cool to room temperature.

-

The solvent and excess reagent are carefully removed under reduced pressure to yield the crude 2-bromobenzoyl chloride, which can often be used directly or purified by vacuum distillation.[15][16]

Synthesis of Substituted Amidoximes

Amidoximes are the nucleophilic component and can be synthesized from a wide variety of nitriles.

-

Principle: The reaction involves the addition of hydroxylamine to a nitrile. The reaction is typically carried out in an alcoholic solvent with a base, such as sodium carbonate or triethylamine, to liberate free hydroxylamine from its hydrochloride salt.[5][8]

General Protocol: Synthesis of an Amidoxime [5][17]

-

Dissolve the starting nitrile (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.5 eq) and a base such as triethylamine (1.5 eq) or potassium carbonate (1.5 eq).

-

Heat the mixture to reflux for 6-12 hours, monitoring the disappearance of the nitrile starting material by TLC or IR spectroscopy (disappearance of the C≡N stretch).

-

Cool the reaction mixture and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude amidoxime can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Experimental Protocols for Synthesis

General One-Pot Procedure

This procedure is efficient for generating a library of derivatives. Pyridine often serves as both the base and the solvent.[9]

Protocol: Synthesis of 5-(2-Bromophenyl)-3-aryl-1,2,4-oxadiazoles [9]

-

In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted benzamidoxime (1.0 eq) in anhydrous pyridine at 0 °C.

-

Slowly add a solution of 2-bromobenzoyl chloride (1.05 eq) in a minimal amount of an inert solvent like DCM or THF dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature for 1-2 hours to ensure complete O-acylation.

-

Heat the reaction mixture to reflux (approx. 115 °C for pyridine) for 8-16 hours to induce cyclodehydration. Monitor the reaction by TLC until the O-acyl amidoxime intermediate is consumed.

-

After cooling, pour the reaction mixture into a beaker of ice-water.

-

The product often precipitates as a solid. Collect the solid by vacuum filtration and wash thoroughly with water to remove pyridine hydrochloride.

-

The crude product can be further purified by recrystallization or column chromatography.

Data on Synthesized Derivatives

The described methodology is applicable to a wide range of amidoximes, allowing for the synthesis of a diverse library of compounds.

| 3-Position Substituent (R) | Amidoxime Precursor | Typical Yield (%) | Key Observations |

| Phenyl | Benzamidoxime | 85-95% | Electronically neutral groups give high yields. |

| 4-Chlorophenyl | 4-Chlorobenzamidoxime | 80-90% | Electron-withdrawing groups are well-tolerated. |

| 4-Methoxyphenyl | 4-Methoxybenzamidoxime | 88-96% | Electron-donating groups can slightly accelerate the reaction. |

| Thiophen-2-yl | Thiophene-2-carboxamidoxime | 75-85% | Heterocyclic amidoximes are suitable substrates. |

| Methyl | Acetamidoxime | 65-75% | Aliphatic amidoximes may require slightly longer reaction times. |

Purification and Characterization

Purification Techniques

-

Recrystallization: The most common method for purifying solid products. A solvent system like ethanol, isopropanol, or ethyl acetate/hexane is typically effective.

-

Silica Gel Chromatography: For non-crystalline products or to remove closely-related impurities, column chromatography using a gradient of ethyl acetate in hexane is standard.

Spectroscopic Characterization

The structural confirmation of the synthesized 1,2,4-oxadiazoles is achieved through standard spectroscopic methods.[17][18]

-

¹H NMR: The aromatic protons of the 2-bromophenyl ring typically appear as a complex multiplet in the range of δ 7.5-8.0 ppm. The protons of the 3-substituent will have characteristic chemical shifts.

-

¹³C NMR: The two carbons of the oxadiazole ring show characteristic signals at approximately δ 168-176 ppm. The carbon bearing the bromine atom (C-Br) in the phenyl ring appears around δ 120-125 ppm.

-

IR Spectroscopy: The formation of the oxadiazole ring is confirmed by the appearance of C=N stretching vibrations around 1580-1620 cm⁻¹ and the disappearance of the N-H and O-H stretches from the amidoxime precursor.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ will show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

Conclusion and Future Outlook

The via the condensation of amidoximes with 2-bromobenzoyl chloride is a robust, high-yielding, and highly versatile method. This approach provides medicinal chemists with a powerful platform for generating novel chemical entities. The strategic inclusion of the bromo-substituent opens the door to extensive late-stage functionalization, enabling the rapid exploration of chemical space and the fine-tuning of pharmacological properties. This guide provides the foundational protocols and mechanistic understanding necessary for researchers to confidently apply this chemistry in their drug discovery efforts.

References

-

PrepChem. Synthesis of 2-bromobenzoyl chloride. [Link]

-

MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link]

-

Indian Academy of Sciences. A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. [Link]

-

ResearchGate. Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions. [Link]

-

National Institutes of Health (NIH). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. [Link]

-

ScienceDirect. Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. [Link]

-

ResearchGate. NBS-mediated practical cyclization of N -acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link]

-

ResearchGate. Synthesis of 1,2,4-Oxadiazoles. [Link]

-

Royal Society of Chemistry. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. [Link]

-

Sciencemadness.org. synthesis of 2-bromobenzoyl chloride. [Link]

-

PubMed Central. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. [Link]

-

International Science Congress Association. Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. [Link]

-

ResearchGate. 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. [Link]

-

Research Trend. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. [Link]

-

Global Research Online. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. [Link]

-

National Institutes of Health (NIH). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. [Link]

-

PubMed Central. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]

-

Beilstein Journals. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. [Link]

-

ACS Publications. Oxadiazoles in Medicinal Chemistry. [Link]

-

PubMed Central. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. [Link]

-

PubMed Central. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. [Link]

-

PubMed Central. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. [Link]

-

American Chemical Society. Oxadiazoles in Medicinal Chemistry. [Link]

-

ResearchGate. Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl). [Link]

-

Indian Journal of Pharmaceutical Education and Research. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 5. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole|CAS 65004-19-5 [benchchem.com]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. prepchem.com [prepchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 2-溴苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 17. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 5-(2-Bromophenyl)-1,2,4-oxadiazole for Drug Discovery

Abstract: This technical guide provides a comprehensive framework for the physicochemical characterization of 5-(2-Bromophenyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisosteric replacement for esters and amides and its broad spectrum of biological activities.[1][2] A thorough understanding of a compound's physicochemical properties is paramount for successful drug development, influencing everything from formulation to pharmacokinetic performance. As specific experimental data for this compound is not extensively available in public literature, this guide focuses on the authoritative, validated protocols required to generate these critical data points. It is designed for researchers, medicinal chemists, and drug development professionals to establish a robust data package for this and similar novel chemical entities.

Introduction: The Strategic Importance of Physicochemical Profiling

The journey of a novel chemical entity (NCE) from discovery to a viable drug candidate is contingent on a detailed understanding of its fundamental chemical and physical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential. The 1,2,4-oxadiazole ring system, due to its metabolic stability and ability to engage in hydrogen bonding, is a frequent component of modern therapeutic agents.[3] The subject of this guide, this compound, combines this valuable heterocycle with a bromophenyl moiety, a common substituent used to modulate potency and metabolic stability.

This document serves as a self-validating framework for characterization. The causality behind each experimental choice is explained, and the protocols are designed to produce reliable, reproducible data essential for making informed decisions in a drug discovery pipeline.

Molecular Identity and Computed Properties

Establishing a clear identity is the foundational step. While extensive experimental data is pending, we can define the molecule's basic attributes and leverage high-quality computational models to predict key parameters.

-

Chemical Name: this compound

-

Chemical Formula: C₈H₅BrN₂O

-

Molecular Weight: 225.04 g/mol

-

CAS Number: Not assigned in major databases as of the latest search.

Predicted Physicochemical Properties

The following table summarizes key properties predicted by computational algorithms. These values are invaluable for guiding initial experimental design but must be confirmed empirically.

| Property | Predicted Value | Significance in Drug Development |

| cLogP | 2.95 - 3.50 | Indicates moderate to high lipophilicity; suggests good membrane permeability but may pose solubility challenges. |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | Suggests good potential for oral bioavailability and cell permeability (typically <140 Ų).[4] |

| pKa (most basic) | 1.0 - 2.0 (predicted for N4) | The oxadiazole ring is weakly basic. The compound will be predominantly neutral at physiological pH (7.4), which influences solubility and interactions. |

| Aqueous Solubility (logS) | -3.5 to -4.5 | Predicts low aqueous solubility, a critical parameter to confirm experimentally for oral drug development. |

Core Physicochemical Characterization: Protocols and Rationale

This section details the essential experimental workflows for determining the critical physicochemical properties of this compound.

Thermal Properties: Melting Point and Purity via DSC

Expertise & Rationale: The melting point (Tm) is a fundamental indicator of a compound's identity and purity. A sharp melting peak suggests high purity, while a broad peak often indicates impurities. Differential Scanning Calorimetry (DSC) is the gold-standard technique as it provides not only the melting temperature but also the enthalpy of fusion (ΔHfus), and can be used to quantify purity based on the Van't Hoff equation.[5][6][7]

Experimental Protocol: Purity and Melting Point Determination by DSC

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like indium and tin.[8]

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature at least 20-30 °C above the expected melting point at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

-

-

Data Analysis:

-

The melting point is determined as the onset temperature of the melting endotherm.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Purity is determined using the instrument's software, which applies the Van't Hoff equation to the shape of the melting peak. This method is reliable for purities between 95% and 99.99%.[6]

-

Lipophilicity: LogP Determination by Shake-Flask Method

Expertise & Rationale: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of ADME properties. The partition coefficient (LogP) is the logarithm of the compound's concentration ratio in a non-polar solvent (n-octanol) and a polar solvent (water). The shake-flask method is the traditional and most reliable technique for LogP determination.[9][10][11]

Experimental Protocol: Shake-Flask LogP Determination

-

Phase Preparation: Pre-saturate n-octanol with water and water (or phosphate-buffered saline, pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of the compound in n-octanol (e.g., 1 mg/mL).

-

Partitioning:

-

In a glass vial, combine a precise volume of the pre-saturated n-octanol stock solution and the pre-saturated aqueous buffer. The volume ratio should be adjusted based on the expected LogP to ensure quantifiable concentrations in both phases.[12] For an expected LogP of ~3, a 1:10 or 1:100 octanol-to-water ratio might be appropriate.

-

Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2-24 hours).

-

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification:

-

Carefully sample a known volume from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each sample using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve.

-

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous])

Aqueous Solubility: Thermodynamic Shake-Flask Method

Expertise & Rationale: Aqueous solubility is a critical factor for oral bioavailability. Poor solubility can be a major hurdle in drug development.[13] Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of the compound and is the most relevant measure for formulation and biopharmaceutical assessment.[14]

Experimental Protocol: Thermodynamic Aqueous Solubility

-

Media Preparation: Prepare the relevant aqueous buffers, such as phosphate-buffered saline (PBS) at pH 7.4, and simulated intestinal fluids (FaSSIF, FeSSIF) if relevant.[15]

-

Sample Preparation: Add an excess of solid this compound to a vial containing a known volume of the chosen buffer. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.[16]

-

Separation & Filtration: After equilibration, allow the suspension to settle. Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solids.

-

Quantification:

-

Dilute the clear filtrate with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.[15]

-

-

Data Reporting: Report the solubility in µg/mL and µM.

Visualized Workflows and Relationships

Diagrams provide a clear, high-level overview of complex processes and interdependencies.

Caption: High-level workflow for the physicochemical characterization of a new chemical entity (NCE).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scielo.br [scielo.br]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 10. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. scispace.com [scispace.com]

- 13. evotec.com [evotec.com]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 16. enamine.net [enamine.net]

Structural Elucidation and Characterization of 5-(2-Bromophenyl)-1,2,4-oxadiazole

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3][4] Its rigid, planar structure and ability to act as a bioisostere for amide and ester functionalities make it a privileged scaffold in modern drug discovery.[1][2] These heterocycles are integral components of compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][5][6] The subject of this guide, 5-(2-Bromophenyl)-1,2,4-oxadiazole, combines this valuable core with a brominated phenyl ring. The bromine atom not only influences the molecule's electronic properties and biological interactions but also serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[7] This guide provides a comprehensive framework for the definitive structural confirmation and characterization of this compound, detailing the causality behind the chosen analytical methodologies.

Part 1: Synthesis Pathway—From Precursors to Product

The most reliable and common route to synthesize 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an N-acyl-amidoxime, which is typically formed from the reaction between an amidoxime and an activated carboxylic acid derivative, such as an acyl chloride.[1][7] This method is favored for its high yields and operational simplicity.

Experimental Protocol: Synthesis of this compound

This protocol describes the reaction of 2-bromobenzoyl chloride with formamidoxime.

-

Step 1: Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve formamidoxime (1.0 eq) in a suitable aprotic solvent such as pyridine or N,N-Dimethylformamide (DMF).

-

Step 2: Acylation: Cool the solution to 0 °C using an ice bath. Add 2-bromobenzoyl chloride (1.0 eq) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

Step 3: Intermediate Formation: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. This step facilitates the formation of the O-acyl amidoxime intermediate.

-

Step 4: Cyclodehydration: Heat the reaction mixture to 80-100 °C. The thermal conditions promote the cyclodehydration of the intermediate to form the 1,2,4-oxadiazole ring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Step 5: Work-up and Isolation: Upon completion, cool the mixture and pour it into ice-cold water to precipitate the crude product. Filter the solid, wash it thoroughly with water to remove any residual solvent and salts, and dry it under a vacuum.

-

Step 6: Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound, as a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for NMR spectral data analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Experimental Protocol: Mass spectral data can be obtained using either Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile ones, coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap. [8] Expected Mass Data: The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, is a key diagnostic feature.

| Ion | Expected m/z | Significance |

| [M]⁺ | ~224 & 226 | Molecular Ion Peak: A characteristic doublet with a 1:1 intensity ratio, confirming the presence of one bromine atom. |

| [M - N₂O]⁺ | ~180 & 182 | Loss of the N₂O fragment from the oxadiazole ring, a common fragmentation pathway. [9] |

| [C₇H₄Br]⁺ | ~155 & 157 | Bromobenzoyl cation fragment, resulting from the cleavage of the bond between the two rings. |

| [C₆H₄Br]⁺ | ~155 & 157 | Bromophenyl cation, from cleavage of the C-C bond adjacent to the oxadiazole ring. |

Data Analysis Workflow:

Caption: Workflow for mass spectrometry data analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (NaCl). [8] Expected Absorption Bands: The spectrum will show characteristic peaks corresponding to the vibrations of the oxadiazole and bromophenyl moieties.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1610 - 1580 | C=N Stretch | Oxadiazole Ring |

| 1475 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1100 | C-O-C Stretch | Oxadiazole Ring |

| ~1025 | In-plane C-H bend | Aromatic Ring |

| 750 - 700 | C-Br Stretch | Aryl Halide |

Data Interpretation Workflow:

Caption: Workflow for IR spectrum interpretation.

X-ray Crystallography

For definitive and unambiguous structural proof, single-crystal X-ray crystallography is the gold standard. If a high-quality crystal of this compound can be grown, this technique provides the precise three-dimensional arrangement of atoms in the solid state. [10]It validates bond lengths, bond angles, and intermolecular interactions, confirming the connectivity established by other spectroscopic methods. The resulting data can reveal important conformational details, such as the dihedral angle between the planes of the phenyl and oxadiazole rings. [10][11]

Part 3: Significance in Research and Drug Development

The precise characterization of this compound is paramount for its use in research. As a building block, its purity and confirmed structure are non-negotiable for ensuring the integrity of subsequent synthetic steps. In drug development, the 1,2,4-oxadiazole core is a recognized pharmacophore, and the 2-bromophenyl substituent provides a strategic point for diversification. [3][7]Through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the bromine atom can be replaced with a wide array of other functional groups, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR spectroscopy, mass spectrometry, and IR spectroscopy. NMR defines the carbon-hydrogen skeleton, MS confirms the molecular weight and elemental composition (notably bromine), and IR verifies the presence of key functional groups. Together, these techniques provide a self-validating system that ensures the compound's identity and purity. This rigorous characterization is the foundational step for leveraging this valuable heterocyclic compound in advanced synthetic chemistry and as a potential scaffold in the discovery of novel therapeutic agents.

References

- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central.

- Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences.

- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research.

- 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole. Benchchem.

- Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chrom

- 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole. PubChem.

- Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole.

- Supporting Information Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activ

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Wiley Online Library.

- Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C. De Gruyter.

- 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol. PubChem.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central.

- Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2.

- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry.

- IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles.

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.

- Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. ZORA (Zurich Open Repository and Archive).

- Technical Guide: Spectroscopic and Synthetic Profile of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. Benchchem.

- Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nem

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. ijper.org [ijper.org]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole|CAS 65004-19-5 [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C$_{13}$H$_{8}$Br$_{2}$N$_{2}$OS$_{2}$ [zora.uzh.ch]

The 1,2,4-Oxadiazole Core: A Journey from Serendipitous Discovery to a Cornerstone of Modern Medicinal Chemistry

Foreword: The Unassuming Heterocycle That Reshaped Drug Design

In the vast lexicon of heterocyclic chemistry, few motifs have undergone as dramatic a renaissance as the 1,2,4-oxadiazole ring. Initially relegated to the annals of chemical curiosities for the better part of a century, this unassuming five-membered heterocycle has emerged as a powerhouse in contemporary drug discovery. Its unique physicochemical properties, particularly its role as a metabolically robust bioisostere for esters and amides, have cemented its status as an indispensable tool for medicinal chemists. This technical guide will trace the fascinating history of 1,2,4-oxadiazole, from its initial synthesis in the late 19th century to its current prominence in a diverse array of therapeutic agents. We will delve into the evolution of its synthesis, explore its critical applications in drug design, and provide detailed protocols for its preparation, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

I. The Dawn of the 1,2,4-Oxadiazole: A Historical Perspective

The story of the 1,2,4-oxadiazole begins in 1884 with the pioneering work of German chemists Ferdinand Tiemann and P. Krüger.[1] In their seminal paper published in Berichte der deutschen chemischen Gesellschaft, they described the reaction of benzamidoxime with benzoyl chloride, which yielded a new heterocyclic system.[2][3] Initially, the structure of this new compound was not fully understood, with Tiemann and Krüger proposing it to be an "azoxime" or "furo[ab1]diazole".[1]

For nearly eight decades following its discovery, the 1,2,4-oxadiazole ring remained largely a subject of academic interest with limited practical applications. A significant turning point came in the mid-20th century with the exploration of photochemical rearrangements of these heterocycles, which sparked renewed curiosity among chemists. This resurgence of interest laid the groundwork for a deeper understanding of their reactivity and potential utility.

The true catalyst for the ascent of the 1,2,4-oxadiazole in the pharmaceutical sciences was the recognition of its utility as a bioisostere for ester and amide functionalities.[4][5][6] This concept, which involves the substitution of a chemical group with another that retains similar biological activity, proved to be a game-changer. The inherent metabolic instability of esters and amides, which are readily hydrolyzed by esterases and amidases in the body, posed a significant challenge in drug design. The 1,2,4-oxadiazole ring, being electronically similar but resistant to such enzymatic degradation, offered an elegant solution to this problem, significantly improving the pharmacokinetic profiles of drug candidates.[7][8][9]

II. The Synthetic Evolution of the 1,2,4-Oxadiazole Ring

The synthetic strategies for constructing the 1,2,4-oxadiazole core have evolved considerably since Tiemann and Krüger's initial report. While their fundamental approach of cyclizing an amidoxime with a carboxylic acid derivative remains a cornerstone, numerous refinements and novel methodologies have been developed to enhance efficiency, substrate scope, and reaction conditions.

A. The Classical Tiemann and Krüger Synthesis

The traditional method involves the acylation of an amidoxime with an acyl chloride, followed by a thermal or base-catalyzed cyclodehydration to furnish the 3,5-disubstituted 1,2,4-oxadiazole.

Caption: Classical Tiemann and Krüger Synthesis of 1,2,4-Oxadiazoles.

This method, while historically significant, can be limited by the availability and reactivity of the requisite acyl chlorides and sometimes requires harsh reaction conditions.

B. 1,3-Dipolar Cycloaddition: A Convergent Approach

A mechanistically distinct and powerful alternative for the synthesis of 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[1][10][11][12][13] This reaction offers a highly convergent route to the heterocycle, with the two components of the final ring being brought together in a single step.

Caption: 1,3-Dipolar Cycloaddition Route to 1,2,4-Oxadiazoles.

The primary challenge in this approach often lies in the generation of the transient nitrile oxide species, which can be unstable and prone to dimerization. Modern methods often employ in situ generation of the nitrile oxide from precursors like hydroximoyl chlorides or by oxidation of aldoximes.

C. Modern One-Pot Syntheses: Efficiency and Versatility

In recent years, a major focus has been the development of one-pot procedures that combine multiple synthetic steps into a single operation, thereby improving efficiency and reducing waste.[14][15][16][17] A notable example is the base-mediated one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, aldehydes, and hydroxylamine hydrochloride.[14]

Caption: Conceptual Workflow of a Modern One-Pot Synthesis.

These modern approaches often utilize milder reaction conditions and offer a broader substrate scope, making them highly attractive for the rapid generation of compound libraries in a drug discovery setting.

III. The 1,2,4-Oxadiazole in Medicinal Chemistry: A Scaffold of Significance

The versatility of the 1,2,4-oxadiazole ring is evident in the wide range of biological activities exhibited by compounds containing this motif.[1][4][18] Its unique electronic and steric properties allow it to serve not only as a stable structural scaffold but also as a key pharmacophoric element that can engage in crucial interactions with biological targets.

A. Bioisosteric Replacement of Esters and Amides

As previously mentioned, the most impactful application of the 1,2,4-oxadiazole in drug design is its role as a bioisostere for esters and amides.[5][6][9] The nitrogen atoms in the ring can act as hydrogen bond acceptors, mimicking the carbonyl oxygen of an ester or amide, while the overall geometry of the ring is comparable to that of these functional groups. This allows for the retention of key binding interactions with a target protein while significantly enhancing metabolic stability.[7][8]

Caption: Bioisosteric Replacement of Esters and Amides with a 1,2,4-Oxadiazole.

B. Prominent Examples of 1,2,4-Oxadiazole-Containing Drugs

The successful application of the 1,2,4-oxadiazole scaffold is exemplified by several marketed drugs and clinical candidates across various therapeutic areas.

| Drug Name | Therapeutic Indication | Mechanism of Action | Role of the 1,2,4-Oxadiazole Moiety |

| Ataluren (Translarna™) | Duchenne Muscular Dystrophy (with nonsense mutation) | Promotes ribosomal read-through of premature stop codons, allowing for the synthesis of a full-length, functional protein.[19][20][21][22] | The oxadiazole ring is a core structural component, and its physicochemical properties are crucial for the drug's activity. It is believed to interact with ribosomal RNA or translation factors.[21] |

| Butalamine | Vasodilator | Acts as a smooth muscle relaxant, likely by interfering with calcium ion channels in vascular smooth muscle cells, leading to vasodilation.[23][24][25] | The 1,2,4-oxadiazole is a key part of the chemical structure that contributes to the overall pharmacological profile of the molecule.[26] |

| Proxazole | Anti-inflammatory, Analgesic, Spasmolytic | Exhibits papaverine-like spasmolytic activity on smooth muscles and has anti-inflammatory properties.[27][28][29][30][31] The exact molecular mechanism is not fully elucidated but involves direct myotropic effects.[29] | The heterocycle is integral to the molecule's structure, which is responsible for its dual anti-inflammatory and spasmolytic effects. |

IV. Experimental Protocols: Synthesizing the 1,2,4-Oxadiazole Core

The following protocols are provided as representative examples for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, illustrating the classical, 1,3-dipolar cycloaddition, and modern one-pot approaches.

Protocol 1: Classical Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole (Tiemann & Krüger Approach)

Objective: To synthesize 3,5-diphenyl-1,2,4-oxadiazole via the acylation of benzamidoxime with benzoyl chloride followed by cyclodehydration.

Materials:

-

Benzamidoxime

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate solvent system

Procedure:

-

Acylation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzamidoxime (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (1.2 eq) to the solution.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

-

Work-up: Quench the reaction by adding 1 M HCl. Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude O-benzoyl benzamidoxime intermediate.

-

Cyclodehydration: Transfer the crude intermediate to a clean flask and heat at 120-140 °C (or reflux in a high-boiling solvent like xylene) for 2-4 hours until cyclization is complete (monitor by TLC).

-

Purification: Cool the reaction mixture to room temperature. The crude product can often be purified by recrystallization from ethanol or by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure 3,5-diphenyl-1,2,4-oxadiazole.

Protocol 2: Synthesis of 3-(4-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole via 1,3-Dipolar Cycloaddition

Objective: To synthesize a 1,2,4-oxadiazole via the in situ generation of a nitrile oxide and its subsequent cycloaddition with a nitrile.

Materials:

-

4-Nitrobenzaldoxime

-

N-Chlorosuccinimide (NCS) or sodium hypochlorite (bleach)

-

Benzonitrile

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate solvent system

Procedure:

-

Reaction Setup: To a solution of 4-nitrobenzaldoxime (1.0 eq) and benzonitrile (5.0 eq, used as both reactant and solvent, or 1.2 eq in an inert solvent like DCM) in a round-bottom flask, add the chosen chlorinating agent (e.g., NCS, 1.1 eq).

-

In Situ Nitrile Oxide Generation and Cycloaddition: Slowly add a solution of triethylamine (1.5 eq) in the reaction solvent dropwise at room temperature. The reaction is often exothermic.

-

Stir the mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After completion, dilute the reaction mixture with DCM and wash with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to afford the desired 3-(4-nitrophenyl)-5-phenyl-1,2,4-oxadiazole.

Protocol 3: One-Pot Synthesis of 3,5-Diaryl-1,2,4-oxadiazoles

Objective: To efficiently synthesize a 3,5-diaryl-1,2,4-oxadiazole from a nitrile, hydroxylamine, and an aldehyde in a single reaction vessel.

Materials:

-

Aryl nitrile (e.g., benzonitrile)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Aryl aldehyde (e.g., benzaldehyde)

-

Base (e.g., potassium carbonate, K₂CO₃, or sodium hydroxide, NaOH)

-

Solvent (e.g., a mixture of ethanol and water, or DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Amidoxime Formation: In a round-bottom flask, combine the aryl nitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and the base (1.5-2.0 eq) in the chosen solvent system (e.g., ethanol/water).

-

Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for several hours (typically 4-8 hours) to form the amidoxime in situ.

-

Cyclization and Oxidation: To the same reaction mixture, add the aryl aldehyde (1.1 eq). Continue stirring at the same or a slightly elevated temperature for another 8-12 hours.

-

Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with ethyl acetate.

-

Wash the organic extracts with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure 3,5-diaryl-1,2,4-oxadiazole.

V. Conclusion and Future Outlook

The trajectory of the 1,2,4-oxadiazole ring from an obscure heterocycle to a mainstay of medicinal chemistry is a testament to the continuous evolution of chemical synthesis and our understanding of molecular design principles. Its ability to confer metabolic stability while preserving essential biological interactions has saved countless drug candidates from premature failure. As synthetic methodologies become even more sophisticated and our ability to predict and modulate physicochemical properties improves, the 1,2,4-oxadiazole is poised to play an even more significant role in the development of next-generation therapeutics. The ongoing exploration of novel derivatives and their applications in diverse disease areas ensures that the rich history of this remarkable heterocycle is still being written.

VI. References

-

What is the mechanism of Butalamine Hydrochloride? (2024, July 17). Patsnap Synapse.

-

Proxazole (Propoxaline) | Anti-Inflammatory Agent. MedChemExpress.

-

Butalamine hydrochloride | Vasodilator Agent. MedchemExpress.com.

-

Deciphering the Nonsense Readthrough Mechanism of Action of Ataluren: An in Silico Compared Study. (n.d.). NIH.

-

What is Ataluren used for? (2024, June 14). Patsnap Synapse.

-

What is Butalamine Hydrochloride used for? (2024, June 14).

-

What is the mechanism of Ataluren? (2024, July 17). Patsnap Synapse.

-

Ataluren. (n.d.). Wikipedia.

-

A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. (n.d.).

-

What is the mechanism of action for Ataluren? (2016, April 1). Quora.

-

Proxazole. (n.d.). Grokipedia.

-

Proxazole | Smooth Muscle Spasmolytic | For Research. Benchchem.

-

Proxazole. (n.d.). Wikipedia.

-

1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. (2021, March 10). ACS Medicinal Chemistry Letters.

-

Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

-

One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles containing an alkenyl moiety. (2025, August 5).

-

Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF. (n.d.). ResearchGate.

-

Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024, October 16).

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.).

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025, July 5). PubMed.

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (n.d.). MDPI.

-

One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. (2010, September 13). Taylor & Francis Online.

-

Oxadiazoles in Medicinal Chemistry. (n.d.). ACS Publications - American Chemical Society.

-

BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. (2023, February 11). PubMed.

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022, January 5). PMC - NIH.

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022, August 23). NIH.

-

Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. (n.d.). PMC - PubMed Central.

-

One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Using Catalytic System NaOH‒DMSO | Request PDF. (2025, August 9). ResearchGate.

-

Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal.

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PMC - PubMed Central.

-

1,3‐Dipolar cycloaddition reaction of nitrile oxides. (n.d.). ResearchGate.

-

[Butalamine hydrochloride. A new vasoactive substance]. (n.d.). PubMed.

-

Properties and reactivities of 1,2,4-oxadiazole derivatives. The... (n.d.). ResearchGate.

-

In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition | Organic Letters. (n.d.). ACS Publications.

-

Butalamine. (n.d.). Wikipedia.

-

1,3-Dipolar Cycloaddition of Nitrile Oxide. (2014, February 21). Chem-Station Int. Ed.

-

1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. (n.d.). ResearchGate.

-

1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. (n.d.). MDPI.

-

Scheme 1: Oxadiazole synthetic route done by Tieman and Krüger in 1884. (n.d.). ResearchGate.

-

Berichte der Deutschen Chemischen. (n.d.).

-

Proxazole | C17H25N3O | CID 8590. (n.d.). PubChem - NIH.

-

Synthesis of 1,2,4‐oxadiazoles reported by Tiemann and Krüger. (n.d.). ResearchGate.

-

Berichte der Deutschen Chemischen Gesellschaft. (n.d.). Google Books.

-

Berichte der Deutschen Chemischen Gesellschaft. (n.d.). Google Books.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Deciphering the Nonsense Readthrough Mechanism of Action of Ataluren: An in Silico Compared Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What is Ataluren used for? [synapse.patsnap.com]

- 21. What is the mechanism of Ataluren? [synapse.patsnap.com]

- 22. Ataluren - Wikipedia [en.wikipedia.org]

- 23. What is the mechanism of Butalamine Hydrochloride? [synapse.patsnap.com]

- 24. medchemexpress.com [medchemexpress.com]

- 25. What is Butalamine Hydrochloride used for? [synapse.patsnap.com]

- 26. Butalamine - Wikipedia [en.wikipedia.org]

- 27. medchemexpress.com [medchemexpress.com]

- 28. grokipedia.com [grokipedia.com]

- 29. Proxazole | Smooth Muscle Spasmolytic | For Research [benchchem.com]

- 30. Proxazole - Wikipedia [en.wikipedia.org]

- 31. Proxazole | C17H25N3O | CID 8590 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Substituted 1,2,4-Oxadiazoles

Introduction: The 1,2,4-Oxadiazole Core - A Privileged Scaffold in Modern Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] First synthesized in 1884 by Tiemann and Krüger, this scaffold has evolved from a chemical curiosity to a cornerstone in the design of novel therapeutics.[1] Its prevalence in drug discovery can be attributed to its role as a bioisostere for amide and ester functionalities.[2][3][4][5] This bioisosteric replacement often imparts enhanced metabolic stability and improved pharmacokinetic profiles to parent molecules, making the 1,2,4-oxadiazole a highly sought-after motif for medicinal chemists.[2][6]

This technical guide provides an in-depth exploration of the core synthetic strategies for preparing substituted 1,2,4-oxadiazoles, with a focus on the underlying chemical principles and practical considerations for researchers in drug development. We will delve into the most robust and widely adopted methodologies, offering insights to inform experimental design and execution.

Pillar 1: The Workhorse of 1,2,4-Oxadiazole Synthesis - Acylation of Amidoximes

The most prevalent and versatile approach to the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles commences with the acylation of an amidoxime, followed by a cyclodehydration step.[7][8] This pathway offers a high degree of flexibility, as the substituents at the 3- and 5-positions of the oxadiazole ring can be readily varied by selecting the appropriate starting nitrile (for the amidoxime) and carboxylic acid (or its derivative).[9]

The overall workflow can be conceptualized as a two-stage process: the formation of an O-acylamidoxime intermediate and its subsequent intramolecular cyclization.[8]

Caption: General workflow for 1,2,4-oxadiazole synthesis via amidoxime acylation.

Step 1: Preparation of the Amidoxime Precursor

The journey to a substituted 1,2,4-oxadiazole typically begins with the synthesis of an amidoxime. This is most commonly achieved by the reaction of a nitrile with hydroxylamine, often in the form of hydroxylamine hydrochloride, in the presence of a base.[6][9]

Experimental Protocol: General Procedure for Amidoxime Synthesis

-

Reaction Setup: To a solution of the desired nitrile (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, add hydroxylamine hydrochloride (1.2-1.5 eq) and a base like sodium carbonate or potassium carbonate (1.5-2.0 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 4-8 hours) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting nitrile.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to afford the crude amidoxime, which can be purified by recrystallization or column chromatography.

Step 2: Acylation and Cyclodehydration - The Ring-Forming Step

With the amidoxime in hand, the next critical phase is the acylation and subsequent cyclization to form the 1,2,4-oxadiazole ring. This can be performed as a two-step process with isolation of the O-acylamidoxime intermediate or, more efficiently, as a one-pot procedure.[10]

Two-Step Protocol: Isolation of the O-Acylamidoxime Intermediate

This method is often employed when the O-acylamidoxime is stable or when a stepwise approach is desired for optimization purposes.

-

O-Acylation: The amidoxime (1.0 eq) is reacted with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling agent (e.g., EDC/HOBt) in an appropriate solvent (e.g., dichloromethane, THF) in the presence of a base (e.g., triethylamine, pyridine).[8][10] The reaction is typically carried out at room temperature.

-

Cyclodehydration: The isolated O-acylamidoxime is then subjected to cyclodehydration. This can be achieved by heating in a high-boiling point solvent (e.g., toluene, xylene) or, more commonly, by using a dehydrating agent. Tetrabutylammonium fluoride (TBAF) in THF at room temperature has proven to be a particularly mild and efficient reagent for this transformation.[8][11]

One-Pot Protocol: A More Streamlined Approach

For high-throughput synthesis and operational simplicity, one-pot procedures are highly favored. In this approach, the amidoxime is acylated, and the resulting intermediate is cyclized in the same reaction vessel without isolation.[10]

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

-

Reagents: To a solution of the amidoxime (1.0 eq) and a carboxylic acid (1.0-1.2 eq) in a solvent such as DMF or acetonitrile, add a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.5 eq) and an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[10]

-

Acylation: The mixture is stirred at room temperature for a period of time (e.g., 12-24 hours) to ensure the formation of the O-acylamidoxime intermediate.[10]

-

Cyclodehydration: A base such as triethylamine (TEA) is added, and the reaction mixture is heated (e.g., 80-120 °C) to effect cyclodehydration.[10]

-

Purification: After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using standard techniques.

| Coupling/Dehydration System | Typical Conditions | Advantages | Considerations |

| Acyl Chloride/Pyridine | Pyridine, 0 °C to reflux | Readily available starting materials | Can be harsh, potential for side reactions |

| Carboxylic Acid/EDC/HOBt | DMF, rt then heat | Wide substrate scope, milder conditions | Requires purification to remove coupling agent byproducts |

| TBAF | THF, rt | Very mild, high yields for cyclization step | Requires prior formation of O-acylamidoxime |

| CDI (Carbonyldiimidazole) | NaOH/DMSO, rt | Good for one-pot synthesis | Can be sensitive to moisture |

Pillar 2: Alternative Synthetic Avenues - Expanding the Chemist's Toolkit

While the acylation of amidoximes is the dominant strategy, other methods provide valuable alternatives, particularly for specific substitution patterns or when starting materials are more readily available.

1,3-Dipolar Cycloaddition of Nitrile Oxides

This method involves the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile.[9][12] The nitrile oxide, a highly reactive intermediate, is typically generated in situ from an α-chloro-oxime or an α-nitroketone.[12]

Caption: Schematic of 1,2,4-oxadiazole synthesis via 1,3-dipolar cycloaddition.

A significant challenge with this approach is the potential for the nitrile oxide to dimerize, leading to the formation of furoxans (1,2,5-oxadiazole-2-oxides).[13] However, the use of catalysts, such as platinum(IV) complexes, can promote the desired cycloaddition with nitriles.[13]

Modern Synthetic Technologies

Recent advancements have focused on improving the efficiency, scalability, and environmental footprint of 1,2,4-oxadiazole synthesis.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improve yields for both the formation of amidoximes and the cyclodehydration step.[3][9][14] Solvent-free conditions are also often possible under microwave heating.[12]

-

Solid-Phase Synthesis: This technique is particularly valuable for the generation of compound libraries for high-throughput screening.[3][15] The synthesis is carried out on a polymer support, which simplifies purification as excess reagents and byproducts can be washed away.[11][15] The final 1,2,4-oxadiazole product is then cleaved from the resin.[16]

-

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature and residence time, leading to improved reproducibility and safety, especially for highly exothermic reactions.[17][18][19] This technology is well-suited for the multi-step synthesis of 1,2,4-oxadiazoles and enables rapid library production and process scale-up.[18][20][21]

Conclusion: A Versatile Heterocycle with a Bright Future

The synthesis of substituted 1,2,4-oxadiazoles is a mature field with a rich arsenal of reliable and adaptable methods. The classic approach via acylation of amidoximes remains the most widely used due to its broad applicability and the vast commercial availability of starting materials. However, alternative strategies and modern technologies like flow chemistry and solid-phase synthesis are continuously expanding the possibilities for accessing novel and complex 1,2,4-oxadiazole derivatives. As the demand for new therapeutics continues to grow, the importance of this privileged scaffold and the ongoing innovation in its synthesis are set to endure.

References

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.). Research J. Pharm. and Tech. Retrieved from [Link]

-

Krasavin, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Retrieved from [Link]

-

Recent Advances in the Synthesis of 1,2,4- and 1,3,4-Oxadiazoles. (2008). Arkivoc. Retrieved from [Link]

-

Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. (n.d.). Sci-Hub. Retrieved from [Link]

-

Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Retrieved from [Link]

-

Krasavin, M., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Retrieved from [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Li, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters. Retrieved from [Link]

-

Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. (n.d.). Europe PMC. Retrieved from [Link]

-

Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Taylor & Francis Online. Retrieved from [Link]

-

Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Wiley Online Library. Retrieved from [Link]

-

Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. (2014). Royal Society of Chemistry. Retrieved from [Link]

-

Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Oxadiazoles in Medicinal Chemistry. (2012). ACS Publications. Retrieved from [Link]

-

Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. (2016). ACS Publications. Retrieved from [Link]

-

Oxadiazoles in medicinal chemistry. (2012). PubMed. Retrieved from [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Taylor & Francis Online. Retrieved from [Link]

-

A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. (2015). Royal Society of Chemistry. Retrieved from [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). National Center for Biotechnology Information. Retrieved from [Link]

-

Optimization of the flow synthesis of 1,2,4-oxadiazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Proposed Reaction Mechanism of 1,2,4‐oxadiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. (2015). RSC Publishing. Retrieved from [Link]

-

Oxadiazoles in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

5.04 1,2,4-Oxadiazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

An improved synthesis of 1,2,4-oxadiazoles on solid support. (n.d.). ResearchGate. Retrieved from [Link]

-

Flow synthesis of 1,2,4‐oxadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. (n.d.). ResearchGate. Retrieved from [Link]

-

Solid-phase synthesis of 5-isoxazol-4-yl-[1][9]oxadiazoles. (n.d.). Semantic Scholar. Retrieved from [Link]

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). National Institutes of Health. Retrieved from [Link]

-

Current Parallel Solid-Phase Synthesis of Drug-like Oxadiazole and Thiadiazole Derivatives for Combinatorial Chemistry. (2018). PubMed. Retrieved from [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. rjptonline.org [rjptonline.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 13. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Current Parallel Solid-Phase Synthesis of Drug-like Oxadiazole and Thiadiazole Derivatives for Combinatorial Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Unraveling the Mechanism of Action for 5-(2-Bromophenyl)-1,2,4-oxadiazole: A Predictive and Validation-Centric Framework

An In-Depth Technical Guide

Introduction

The 1,2,4-oxadiazole moiety is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3] Recognized as a bioisostere for amide and ester functionalities, this scaffold is a key component in a multitude of compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The compound 5-(2-Bromophenyl)-1,2,4-oxadiazole represents a novel chemical entity within this class. The presence of the bromophenyl group offers a valuable handle for synthetic modification via cross-coupling reactions, potentially allowing for the optimization of biological activity.[5]

However, the full therapeutic potential of any novel compound can only be realized through a deep understanding of its mechanism of action (MoA). Elucidating the MoA is a critical step in drug discovery, providing insights into a compound's efficacy, potential side effects, and opportunities for patient stratification.[6][7] This guide presents a comprehensive, multi-faceted strategy for the prediction, identification, and validation of the MoA for this compound. As a Senior Application Scientist, my approach is to integrate computational predictions with rigorous experimental validation, ensuring a self-validating and robust investigational cascade. This framework is designed for researchers, scientists, and drug development professionals to navigate the complexities of MoA elucidation for novel small molecules.

Part 1: Predictive Analysis and Hypothesis Generation via In Silico Methodologies

Before embarking on resource-intensive wet-lab experiments, in silico approaches provide a cost-effective and rapid means to generate testable hypotheses regarding a compound's biological targets.[8][9][10] By leveraging vast biological and chemical databases, we can predict potential protein targets and affected pathways, thereby narrowing the experimental search space.

Rationale for a Multi-Pronged Computational Approach

A singular predictive method is seldom sufficient. Therefore, we employ an integrated strategy combining ligand-based, structure-based, and systems-level approaches to build a more robust initial hypothesis.

-

Ligand-Based Target Prediction: This method operates on the principle that structurally similar molecules often share similar biological targets. We will query databases like ChEMBL and PubChem to identify known bioactive compounds that are structurally analogous to this compound.

-

Structure-Based Target Prediction (Reverse Docking): This technique involves docking our compound of interest against a large collection of 3D protein structures to identify potential binding partners.[9] Given the known activities of other oxadiazole derivatives, our target library for reverse docking will be enriched with proteins implicated in cancer and inflammation, such as kinases, histone deacetylases (HDACs), and vascular endothelial growth factor receptor (VEGFR).[11][12]

-